N-[(3-Methylpiperidin-4-yl)methyl]acetamide
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Overview
Description
N-[(3-Methylpiperidin-4-yl)methyl]acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylpiperidin-4-yl)methyl]acetamide typically involves the reaction of 3-methylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methylpiperidin-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(3-Methylpiperidin-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate
Properties
CAS No. |
1596633-30-5 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[(3-methylpiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C9H18N2O/c1-7-5-10-4-3-9(7)6-11-8(2)12/h7,9-10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
ZRRFHSMIQHDIIX-UHFFFAOYSA-N |
SMILES |
CC1CNCCC1CNC(=O)C |
Canonical SMILES |
CC1CNCCC1CNC(=O)C |
Origin of Product |
United States |
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